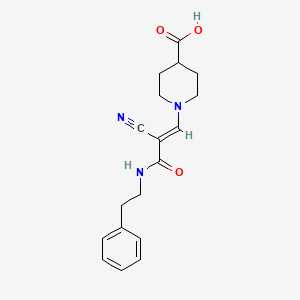

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid

Descripción

This compound is a synthetic organic molecule featuring a piperidine backbone substituted with a cyano-enone group and a phenethylamino moiety. The cyano group may enhance stability or influence intermolecular interactions, while the phenethylamine fragment could contribute to receptor-binding properties. Its complexity implies possible applications in medicinal chemistry or materials science, though further experimental validation is required .

Propiedades

IUPAC Name |

1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c19-12-16(13-21-10-7-15(8-11-21)18(23)24)17(22)20-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H,20,22)(H,23,24)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWJUNKXMVLIGU-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)O)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid is with a molecular weight of approximately 327.4 g/mol. The compound features a piperidine ring, a cyano group, and a phenethylamine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 885181-28-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and cellular pathways. Notably, it has been suggested that compounds with similar structures may exhibit the following activities:

- Antidepressant-like Effects : The compound may affect serotonin and norepinephrine pathways, similar to other known antidepressants.

- Anticancer Properties : Preliminary studies indicate potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.

Antidepressant Activity

A study examining the structure-activity relationship (SAR) of related compounds highlighted that modifications in the piperidine structure can enhance serotonergic activity, leading to improved antidepressant effects. The interaction with serotonin receptors is a crucial mechanism through which these compounds exert their effects.

Anticancer Activity

In vitro studies have demonstrated that (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer). The MTT assay results indicated significant inhibition of cell viability at varying concentrations, suggesting its potential as an anticancer agent .

Case Study 1: Antidepressant Effects

In a comparative study involving various phenethylamine derivatives, (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid was shown to have a notable effect on reducing depressive-like behaviors in animal models. The study utilized forced swim tests and tail suspension tests to assess behavioral changes post-administration .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound against the MCF-7 cell line. The results demonstrated that at concentrations of 10 µM and above, there was a significant reduction in cell proliferation compared to control groups. The study concluded that further exploration into the mechanisms underlying this activity could reveal novel therapeutic strategies for breast cancer treatment .

Comparación Con Compuestos Similares

Structural and Functional Analogues

A systematic comparison requires evaluating structural motifs, physicochemical properties, and biological activities. Below is an analysis based on analogous compounds and methodologies:

Table 1: Key Structural Features of Analogues

Key Observations:

Piperidine vs. Piperazine/Thiazolidine Backbones: The target compound’s piperidine ring (6-membered, one nitrogen) offers conformational rigidity compared to piperazine (6-membered, two nitrogens) or thiazolidine (5-membered, sulfur-containing) backbones. This affects solubility and binding pocket compatibility .

Functional Group Impact: The cyano group in the target compound distinguishes it from the dioxo and amide groups in analogues. The phenethylamino moiety may mimic endogenous neurotransmitters (e.g., dopamine or serotonin derivatives), implying possible central nervous system (CNS) activity, though this remains speculative without experimental data .

Table 2: Hypothetical Physicochemical Comparison

| Property | Target Compound | (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-... | (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-... |

|---|---|---|---|

| Molecular Weight (g/mol) | ~385 | ~350 | ~600 |

| LogP (Predicted) | 1.8–2.5 | 0.5–1.2 | -0.3–0.5 |

| Hydrogen Bond Donors | 2 | 3 | 6 |

| Rotatable Bonds | 7 | 5 | 12 |

Implications :

- Higher LogP in the target compound suggests better membrane permeability compared to the more polar analogues in . However, excessive hydrophobicity may reduce aqueous solubility.

- Fewer hydrogen bond donors in the target compound could limit target engagement but improve bioavailability .

Methodological Considerations for Similarity Assessment

The absence of direct experimental data necessitates reliance on computational methods:

- Tanimoto Coefficient: A 2D fingerprint analysis using PubChem or ChEMBL databases would quantify structural overlap. For example, the phenethylamino group may align with dopamine derivatives, while the cyano-enone group could resemble kinase inhibitor scaffolds .

- 3D Pharmacophore Modeling: Overlaying the target compound with known enzyme inhibitors (e.g., serine proteases or kinases) might reveal shared interaction patterns, such as the carboxylic acid acting as a catalytic site anchor .

Q & A

Basic: What are the established synthetic routes for (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. Key steps include:

- Knoevenagel condensation : Formation of the α,β-unsaturated ketone moiety using piperidine derivatives and cyanoacetamide in refluxing ethanol (60–80°C) with catalytic acetic acid.

- Amide coupling : Reaction of the intermediate with phenethylamine under nitrogen atmosphere to minimize oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Optimization strategies include: - DOE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent polarity, and catalyst concentration effects on yield .

- In-line monitoring : Employ HPLC or TLC to track reaction progression and identify side products .

Advanced: How can computational chemistry methods predict the reactivity and tautomeric stability of the α,β-unsaturated ketone moiety in this compound?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model tautomeric equilibria (e.g., keto-enol forms) and predict dominant tautomers in solution .

- Reaction path search : Use the Artificial Force Induced Reaction (AFIR) method to simulate nucleophilic attack on the electron-deficient enone system, identifying transition states and activation energies .

- Solvent effects : Apply the SMD continuum solvation model to assess tautomer stability in polar vs. non-polar solvents .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d6) identifies piperidine ring conformation (δ 1.5–3.0 ppm) and enone geometry (J = 12–16 Hz for trans-configuration). NOESY confirms spatial proximity of phenethylamino and cyano groups .

- IR : Stretching frequencies at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=O) validate functional groups .

- High-resolution MS : ESI+ mode with isotopic pattern analysis confirms molecular formula (C₁₈H₂₂N₃O₃) and excludes halogenated impurities .

Advanced: What strategies are effective in analyzing contradictory biological activity data across different assay systems for this compound?

Methodological Answer:

- Orthogonal assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays to distinguish direct target engagement from off-target effects .

- Metabolite profiling : Use LC-MS/MS to identify degradation products in cell culture media that may interfere with activity measurements .

- Binding free energy calculations : Apply Molecular Dynamics (MD) simulations with MM-PBSA to quantify target affinity discrepancies between assay conditions .

Basic: How does the pH affect the stability of this compound in aqueous solutions, and what formulation strategies mitigate degradation?

Methodological Answer:

- pH-rate profiling : Conduct accelerated stability studies (25–40°C) across pH 2–10. Hydrolysis of the enone moiety is minimized at pH 6–7 (t₁/₂ > 48 hours) .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis in aqueous buffers .

Advanced: What quantum mechanical calculations are suitable for modeling the electron-deficient enone system's interaction with biological nucleophiles?

Methodological Answer:

- Fukui functions : Calculate electrophilic (f⁻) indices to predict reactive sites for nucleophilic attack (e.g., cysteine thiols in proteins) .

- Molecular docking : Use AutoDock Vina to simulate binding modes with catalytic residues (e.g., serine proteases) and validate with mutagenesis data .

Basic: What chromatographic methods are optimal for purity analysis, and how can mobile phase composition be optimized?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 150 mm) with gradient elution (0.1% TFA in water/acetonitrile). Adjust acetonitrile content (30% → 70% over 20 min) to resolve polar degradation products .

- Ion-pair chromatography : Add 10 mM ammonium formate to improve peak symmetry for the carboxylic acid group .

Advanced: How can machine learning models predict novel derivatives with enhanced target affinity while maintaining metabolic stability?

Methodological Answer:

- QSAR modeling : Train random forest models on datasets of IC₅₀ values and microsomal stability data to prioritize derivatives with balanced potency/ADME profiles .

- Generative chemistry : Use recurrent neural networks (RNNs) to propose structurally novel analogs retaining the piperidine-enone pharmacophore .

Basic: What are the primary degradation pathways under accelerated stability conditions, and how can excipients stabilize the compound?

Methodological Answer:

- Oxidative degradation : Protect the enone system with antioxidants (e.g., BHT) in solid-state formulations .

- Photolysis : Use amber glass vials and UV-blocking coatings to prevent E→Z isomerization under light exposure .

Advanced: How do isotopic labeling studies elucidate the metabolic fate of the piperidine ring in mammalian systems?

Methodological Answer:

- ¹³C-labeling : Synthesize the compound with ¹³C at the piperidine C-4 position. Track metabolites via LC-MS/MS after hepatic microsomal incubation to identify N-oxidation or ring-opening pathways .

- CYP450 inhibition assays : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to map enzyme-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.